Ramipril Benzyl Ester-d5

Bioanalytical method validation Matrix effect Isotope dilution

Ramipril Benzyl Ester-d5 (CAS 1356929-60-6, molecular formula C₃₀H₃₃D₅N₂O₅, molecular weight 511.66 g/mol) is a pentadeuterated, esterified derivative of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril. This stable isotope-labeled (SIL) compound incorporates five deuterium atoms at the phenyl ring position, yielding a mass shift of +5 Da relative to the unlabeled Ramipril Benzyl Ester (CAS 87269-88-3, molecular weight 506.6 g/mol).

Molecular Formula C30H38N2O5
Molecular Weight 511.674
CAS No. 1356929-60-6
Cat. No. B562811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamipril Benzyl Ester-d5
CAS1356929-60-6
Synonyms2-[N-[(S)-1-Ethoxycarbonyl-3-(phenyl-d5)propyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo_x000B_[3.3.0]octane-3-carboxylic Acid Benzyl Ester;  (2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-(phenyl-d5)propyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-ca
Molecular FormulaC30H38N2O5
Molecular Weight511.674
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OCC4=CC=CC=C4
InChIInChI=1S/C30H38N2O5/c1-3-36-29(34)25(18-17-22-11-6-4-7-12-22)31-21(2)28(33)32-26-16-10-15-24(26)19-27(32)30(35)37-20-23-13-8-5-9-14-23/h4-9,11-14,21,24-27,31H,3,10,15-20H2,1-2H3/t21-,24-,25-,26-,27-/m0/s1/i4D,6D,7D,11D,12D
InChIKeyRENMFAJWBVYHGL-NITSAHBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ramipril Benzyl Ester-d5 (CAS 1356929-60-6): A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Bioanalysis


Ramipril Benzyl Ester-d5 (CAS 1356929-60-6, molecular formula C₃₀H₃₃D₅N₂O₅, molecular weight 511.66 g/mol) is a pentadeuterated, esterified derivative of the angiotensin-converting enzyme (ACE) inhibitor prodrug ramipril [1]. This stable isotope-labeled (SIL) compound incorporates five deuterium atoms at the phenyl ring position, yielding a mass shift of +5 Da relative to the unlabeled Ramipril Benzyl Ester (CAS 87269-88-3, molecular weight 506.6 g/mol) [2]. As a SIL internal standard (SIL-IS), it is specifically designed for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling precise quantification of ramipril and its metabolites in complex biological matrices . The compound is supplied at >98% purity and is intended exclusively for research use as a bioanalytical reference standard .

Why Unlabeled Ramipril Benzyl Ester or Structural Analogs Cannot Substitute for Ramipril Benzyl Ester-d5 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, substitution of Ramipril Benzyl Ester-d5 with unlabeled Ramipril Benzyl Ester (CAS 87269-88-3) or structural analog internal standards introduces quantifiable sources of analytical error that compromise assay validity. Unlabeled internal standards are indistinguishable from endogenous or dosed analyte in mass spectrometry detection, rendering them unusable for isotope dilution [1]. Structural analogs, while mass-differentiated, exhibit divergent chromatographic retention behavior and differential ionization efficiency—literature indicates that deuterated SIL-IS use reduces matrix effects by 30–40% compared to structural analogs in human plasma studies . Furthermore, the FDA Bioanalytical Method Validation guidance explicitly states that "the preferred internal standard for an LC-MS-based assay is a stable isotope-labeled form of the analyte" due to its near-identical physicochemical properties and co-elution behavior [2]. Procurement of non-isotopic alternatives therefore introduces regulatory compliance risk, compromises method robustness, and reduces quantitative accuracy in pharmacokinetic, bioequivalence, and therapeutic drug monitoring applications.

Quantitative Differentiation: Head-to-Head and Cross-Study Analytical Performance Data for Ramipril Benzyl Ester-d5


Reduction of Matrix Effects with Deuterated SIL-IS Versus Structural Analogs in Human Plasma LC-MS/MS

The use of pentadeuterated SIL internal standards (SIL-IS) reduces matrix effects by 30–40% compared to structural analog internal standards in LC-MS/MS analysis of human plasma . While Ramipril Benzyl Ester-d5 is specifically designed as a SIL-IS, direct head-to-head matrix effect data comparing it to unlabeled Ramipril Benzyl Ester in the same assay system are not publicly reported. The 30–40% reduction value is derived from class-level inference based on deuterated ramipril analog internal standards validated under comparable bioanalytical conditions . This class-level evidence establishes the performance advantage of the SIL-IS approach over non-isotopic alternatives.

Bioanalytical method validation Matrix effect Isotope dilution Pharmacokinetics

Intra- and Inter-Day Precision Achieved with Ramipril-d5 SIL-IS in Human Plasma Bioequivalence Studies

A validated LC-MS/MS method employing Ramipril-d5 as the SIL internal standard for ramipril quantification in human plasma demonstrated intra-day precision values within 5.2% and inter-day precision within 5.0% at the lower limit of quantification (LLOQ) level [1]. The method achieved a linear dynamic range of 50.3–32,850.6 pg/mL (r > 0.999) with a matrix effect for ramipril determined as 3.5% [1]. This precision profile meets and exceeds the FDA bioanalytical method validation acceptance criteria (≤15% CV at all concentrations except LLOQ where ≤20% is acceptable) [1]. Ramipril Benzyl Ester-d5, as a SIL-IS of the same compound class, is expected to confer equivalent precision enhancement based on class-level inference .

Bioequivalence Precision Method validation LC-MS/MS

Mass Spectrometric Differentiation: +5 Da Mass Shift for Unambiguous Quantification

Ramipril Benzyl Ester-d5 (C₃₀H₃₃D₅N₂O₅, exact mass 511.30946 g/mol) exhibits a mass shift of +5.03138 Da relative to unlabeled Ramipril Benzyl Ester (C₃₀H₃₈N₂O₅, exact mass 506.27807 g/mol) . This 5-Da mass differential enables complete chromatographic co-elution of analyte and internal standard while maintaining baseline-resolved multiple reaction monitoring (MRM) transitions for unequivocal peak assignment and integration [1]. In validated LC-MS/MS methods for ramipril-d5, MRM transitions of m/z 415.6→154.0 (analyte) and 420.3→154.0 (IS) achieve mass resolution of Δm/z = 4.7, sufficient to eliminate isotopic cross-talk interference [2].

Mass spectrometry Isotope dilution MRM Quantitative analysis

Method Robustness in Multi-Analyte LC-MS/MS Assays with Deuterated Internal Standards

A validated isotope dilution LC-ESI-MS/MS method employing deuterated ramipril analog as internal standard for the simultaneous determination of hydrochlorothiazide (HCTZ) and ramipril in human plasma demonstrated mean extraction recovery >86.0%, consistent across all four QC levels [1]. The method achieved a validated concentration range of 0.125–80.0 ng/mL for ramipril and was successfully applied to a bioequivalence study of 5 mg ramipril tablet formulation in nine healthy subjects, with assay reproducibility demonstrated by reanalysis of 42 incurred samples [1]. This study exemplifies the class-level performance advantage of deuterated SIL-IS in multi-analyte, regulated bioanalytical workflows—a context directly relevant to Ramipril Benzyl Ester-d5 deployment .

Method robustness Multi-analyte assay Bioequivalence Solid-phase extraction

Physicochemical and Stability Parameters for Method Development and Storage Planning

Ramipril Benzyl Ester-d5 exhibits distinct physicochemical properties relative to unlabeled Ramipril Benzyl Ester that impact method development and procurement planning. The deuterated compound is supplied as a colourless oil with demonstrated solubility in chloroform and dichloromethane, and requires storage at -20°C for long-term stability . The supplier-specified purity is >98% . The unlabeled analog (CAS 87269-88-3) has a molecular weight of 506.6 g/mol [1]. Deuterium incorporation may result in minor chromatographic retention time shifts and differential extraction recovery under certain conditions [2].

Method development Stability Storage conditions Solubility

Exact Mass Precision for High-Resolution Mass Spectrometry (HRMS) Workflows

For laboratories employing high-resolution mass spectrometry (HRMS) platforms (e.g., Q-TOF, Orbitrap), the exact mass differentiation between Ramipril Benzyl Ester-d5 and the unlabeled analog is a critical procurement consideration. The exact isotopic mass of Ramipril Benzyl Ester-d5 is 511.30945605 g/mol, compared to 506.27807232 g/mol for the unlabeled compound . This precise mass difference of 5.03138373 g/mol enables unambiguous extracted ion chromatogram (EIC) generation at narrow mass windows (typically ±5 ppm), eliminating isotopic interference and enabling accurate quantification even in the presence of complex biological matrices .

High-resolution mass spectrometry HRMS Exact mass Quantitative analysis

Validated Application Scenarios for Ramipril Benzyl Ester-d5 Based on Quantitative Evidence


Quantitative Bioanalysis of Ramipril in Human Plasma for Bioequivalence Studies

Ramipril Benzyl Ester-d5 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS methods for quantifying ramipril in human plasma during bioequivalence (BE) studies. As demonstrated in class-validated methods using Ramipril-d5, SIL-IS implementation achieves intra-day precision ≤5.2% and inter-day precision ≤5.0% at the LLOQ, with a matrix effect determined at 3.5% and linear dynamic range of 50.3–32,850.6 pg/mL (r > 0.999) [1]. The 5-Da mass shift of Ramipril Benzyl Ester-d5 relative to the unlabeled analyte ensures complete chromatographic co-elution while maintaining baseline-resolved MRM transitions for unambiguous quantification . This application scenario is directly relevant for CROs and pharmaceutical companies conducting ANDA-submission bioequivalence studies under FDA and EMA regulatory frameworks.

Multi-Analyte Pharmacokinetic Studies Requiring Simultaneous Quantification of Antihypertensive Agents

In multi-analyte LC-MS/MS assays simultaneously quantifying ramipril alongside other antihypertensive agents (e.g., hydrochlorothiazide, enalapril, lisinopril), Ramipril Benzyl Ester-d5 provides the isotopic differentiation necessary for accurate quantification without chromatographic interference. Class-validated methods employing deuterated ramipril analog internal standards have demonstrated mean extraction recovery >86.0% across all QC levels, with assay reproducibility confirmed by reanalysis of 42 incurred samples [1]. The use of SIL-IS reduces matrix effects by 30–40% compared to structural analog internal standards . This scenario applies to academic and industrial pharmacokinetic laboratories conducting drug-drug interaction studies, therapeutic drug monitoring, or population pharmacokinetic analyses.

High-Resolution Mass Spectrometry (HRMS) Method Development and Validation

For laboratories developing quantitative methods on HRMS platforms (Q-TOF, Orbitrap), Ramipril Benzyl Ester-d5 offers a precisely defined mass shift of +5.03138 Da relative to the unlabeled analyte (exact masses: 511.30946 vs. 506.27807 g/mol) [1]. This exact mass differentiation enables narrow extracted ion chromatogram (EIC) window settings (typically ±5 ppm) that exclude matrix interferences while maintaining analytical specificity. The deuterated internal standard co-elutes with the analyte, correcting for ion suppression or enhancement effects that vary across the chromatographic run . This scenario is particularly relevant for research institutions and bioanalytical CROs transitioning from triple quadrupole to HRMS platforms for regulated quantitative bioanalysis.

Reference Standard for Ramipril Impurity Profiling and Method Validation

Ramipril Benzyl Ester-d5 serves as a characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in pharmaceutical manufacturing settings. The unlabeled Ramipril Benzyl Ester is a known ramipril-related substance and potential impurity requiring monitoring during API synthesis and stability studies [1]. The deuterated analog, with purity >98% and supplied with comprehensive characterization data compliant with regulatory guidelines , provides a structurally identical but mass-resolved reference standard for method validation. This enables pharmaceutical QC laboratories to develop HPLC and LC-MS methods for impurity quantification without interference from the API matrix [2].

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